A-803467 A-803467 A-803467 is a potent, selective inhibitor of the TTX-resistant voltage-gated sodium channel Na(v1.8). Na(v1.8) is preferentially expressed in sensory neurons, and inhibition attenuates both inflammatory and neuropathic pain in a variety of animal models. IC50/'s for rat and human Na(v1.8) are 140 nM and 8.0 nM respectively.
Brand Name: Vulcanchem
CAS No.: 944261-74-9
VCID: VC0005827
InChI: InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
SMILES: COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol

A-803467

CAS No.: 944261-74-9

Cat. No.: VC0005827

Molecular Formula: C19H16ClNO4

Molecular Weight: 357.8 g/mol

Purity: ≥98% by TLC

* For research use only. Not for human or veterinary use.

A-803467 - 944261-74-9

CAS No. 944261-74-9
Molecular Formula C19H16ClNO4
Molecular Weight 357.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide
Standard InChI InChI=1S/C19H16ClNO4/c1-23-15-9-14(10-16(11-15)24-2)21-19(22)18-8-7-17(25-18)12-3-5-13(20)6-4-12/h3-11H,1-2H3,(H,21,22)
Standard InChI Key VHKBTPQDHDSBSP-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Canonical SMILES COC1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl)OC
Appearance Off-white solid

Pharmacological Profile of A-803467

Mechanism of Action

A-803467 inhibits Nav1.8 by binding to the channel’s pore-forming α-subunit, preventing sodium influx and subsequent depolarization. Electrophysiological assays in rat DRG neurons show it blocks TTX-R currents with an IC50 of 140 nM and suppresses both spontaneous and evoked action potentials .

Table 1: Selectivity Profile of A-803467 Against Human Sodium Channels

Channel SubtypeIC50 (nM)Selectivity Ratio vs. Nav1.8
Nav1.881
Nav1.2>1,000>125
Nav1.3>1,000>125
Nav1.5>1,000>125
Nav1.7>1,000>125
Data derived from recombinant cell line experiments .

In Vitro Efficacy

In dissociated DRG neurons, A-803467 (1 μM) reduces mechanically evoked firing by 85% and abolishes spontaneous activity in chronic pain models . These effects correlate with its ability to stabilize neuronal membranes and prevent hyperexcitability.

Preclinical Studies in Pain Models

Neuropathic Pain

A-803467 demonstrates robust efficacy in spinal nerve ligation (SNL) and sciatic nerve injury models:

  • Spinal Nerve Ligation: ED50 = 47 mg/kg (i.p.) for mechanical allodynia reversal .

  • Sciatic Nerve Injury: ED50 = 85 mg/kg (i.p.) .

ModelED50 (mg/kg, i.p.)Effect Size vs. Vehicle
Spinal Nerve Ligation4780% reversal
Sciatic Nerve Injury8570% reversal
Capsaicin-Induced Allodynia~10060% reversal
CFA-Induced Thermal Hyperalgesia4175% reversal
CFA = Complete Freund’s Adjuvant .

Inflammatory Pain

In intraplantar complete Freund’s adjuvant (CFA) models, A-803467 (41 mg/kg, i.p.) reverses thermal hyperalgesia within 30 minutes, with effects lasting >4 hours . This rapid onset aligns with Nav1.8’s role in maintaining inflammatory sensitization.

Therapeutic Implications and Limitations

Advantages Over Non-Selective Sodium Channel Blockers

Traditional sodium channel blockers (e.g., lidocaine) lack subtype selectivity, leading to CNS and cardiovascular side effects. A-803467’s >100-fold selectivity for Nav1.8 minimizes off-target risks, as evidenced by the absence of motor impairment or hemodynamic changes in preclinical studies .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

357.7870 g/mol